N-Acetyl-glucosamine 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine-1-phosphate is a natural product found in Homo sapiens and Saccharomyces cerevisiae with data available.
N-Acetyl-glucosamine 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
N-Acetylglucosamine-1-phosphate
CAS No.: 6866-69-9
Cat. No.: VC15801041
Molecular Formula: C8H16NO9P
Molecular Weight: 301.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6866-69-9 |
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Molecular Formula | C8H16NO9P |
Molecular Weight | 301.19 g/mol |
IUPAC Name | [(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Standard InChI | InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 |
Standard InChI Key | FZLJPEPAYPUMMR-RTRLPJTCSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Introduction
Chemical Identity and Structural Features
GlcNAc-1-P belongs to the class of N-acyl-alpha-hexosamines, distinguished by a hexose ring where the oxygen atom is replaced by an N-acetyl group. Its IUPAC name, {[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid, reflects the stereochemistry of the glucosamine moiety and the phosphate ester linkage at the C1 position . The compound exhibits an aliphatic heteromonocyclic framework, with key functional groups including:
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A β-linked N-acetyl group at C2
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Hydroxyl groups at C3, C4, and C6
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A hydroxymethyl side chain at C5
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A phosphate group at the anomeric C1 position
Table 1: Physicochemical Properties of GlcNAc-1-P
Property | Value |
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Molecular Formula | C₈H₁₆NO₉P |
Average Mass | 301.1877 Da |
Monoisotopic Mass | 301.0563 Da |
Ionization State | Neutral (pH 7.0) |
Water Solubility | High (>100 mM) |
pKa | 6.8 (phosphate group) |
The phosphorylation at C1 confers structural rigidity, facilitating its recognition by biosynthetic enzymes such as UDP-N-acetylglucosamine pyrophosphorylase (QRI1) and phosphoacetylglucosamine mutase (PCM1) .
Biosynthesis and Metabolic Interconversion
In Saccharomyces cerevisiae, GlcNAc-1-P is synthesized through two primary routes:
De Novo Pathway
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Fructose-6-Phosphate Conversion: Glucosamine-6-phosphate synthase (Gfa1) converts fructose-6-phosphate to glucosamine-6-phosphate using glutamine as an amine donor.
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Acetylation: Glucosamine-6-phosphate acetyltransferase (Gna1) transfers an acetyl group from acetyl-CoA to form GlcNAc-6-phosphate.
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Isomerization: Phosphoacetylglucosamine mutase (PCM1) catalyzes the conversion of GlcNAc-6-phosphate to GlcNAc-1-phosphate via a phospho-enzyme intermediate .
Reaction:
GlcNAc-6-phosphate ⇌ GlcNAc-1-phosphate (ΔG°' = +4.2 kJ/mol)
Salvage Pathway
Exogenous N-acetylglucosamine (GlcNAc) is phosphorylated by the recently identified Ngk1 kinase, forming GlcNAc-6-phosphate, which is subsequently isomerized to GlcNAc-1-phosphate . Ngk1 exhibits remarkable substrate specificity, with a Km of 0.11 mM for GlcNAc versus 71 mM for glucose, ensuring preferential utilization of extracellular GlcNAc .
Enzymatic Utilization in UDP-GlcNAc Synthesis
GlcNAc-1-P serves as the direct precursor for UDP-GlcNAc biosynthesis through the action of UDP-N-acetylglucosamine pyrophosphorylase (QRI1):
Reaction:
UTP + GlcNAc-1-phosphate → UDP-GlcNAc + PPi (Kcat = 12.4 s⁻¹; Km = 0.8 mM)
Table 2: Key Enzymes in GlcNAc-1-P Metabolism
Enzyme | Gene | Molecular Weight (kDa) | Specific Activity (μmol/min/mg) |
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Phosphoacetylglucosamine mutase | PCM1 | 62.07 | 4.8 ± 0.3 (GlcNAc-6-P → GlcNAc-1-P) |
UDP-GlcNAc pyrophosphorylase | QRI1 | 53.48 | 9.2 ± 1.1 (UTP utilization) |
Structural studies of bacterial homologs (e.g., Streptococcus thermophilus GlmU) reveal that GlcNAc-1-P binding induces conformational changes in the pyrophosphorylase active site, positioning the phosphate group for nucleophilic attack on the α-phosphate of UTP .
Structural Insights from Protein Engineering
Recent advancements in enzyme engineering have enhanced our understanding of GlcNAc-1-P utilization:
Y97N Mutation in GlmU
The Y97N substitution in S. thermophilus GlmU (ST0452) increases GlcNAc-1-P uridyltransferase activity 2.3-fold by:
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Forming a hydrogen bond between Asn97 and the O5 atom of GlcNAc
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Reducing steric hindrance during substrate entry
Combinatorial Mutagenesis
The double mutant T80S/Y97N exhibits synergistic effects, achieving 6.5-fold higher activity than wild-type through:
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T80S: Creates a water-mediated hydrogen bond network with the N-acetyl group
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Y97N: Optimizes phosphate group orientation
(Figure 1: Crystallographic data showing substrate interactions in mutant enzymes)
Biological Significance and Applications
Cell Wall Biosynthesis
In S. cerevisiae, UDP-GlcNAc derived from GlcNAc-1-P is incorporated into:
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Chitin (β-1,4-linked GlcNAc polymers) at bud scars
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GPI anchors for cell wall proteins
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N-linked glycans in the endoplasmic reticulum
Metabolic Regulation
GlcNAc-1-P levels influence:
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Hexosamine Biosynthetic Pathway (HBP) Flux: Elevated concentrations activate O-GlcNAc transferase, modifying nuclear proteins involved in stress response .
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Carbon Source Utilization: Ngk1-mediated salvage pathway activity increases 4-fold during nitrogen limitation .
Biotechnology Applications
Engineered GlcNAc-1-P utilizing enzymes enable:
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High-yield production of UDP-GlcNAc for glycoprotein synthesis
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Development of antifungal agents targeting PCM1/QRI1 orthologs
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Metabolic engineering of yeast for chitin-based biomaterials
Future Directions
While GlcNAc-1-P's role in central metabolism is well-established, emerging areas require investigation:
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Allosteric Regulation: Identification of small molecules modulating PCM1/QRI1 activity
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Structural Dynamics: Time-resolved crystallography of substrate channeling between PCM1 and QRI1
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Therapeutic Targeting: Development of transition-state analogs inhibiting pathogenic fungal GlcNAc-1-P metabolism
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